molecular formula C24H24N2O5S B300580 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

カタログ番号 B300580
分子量: 452.5 g/mol
InChIキー: UFTUYSAEWYPAGJ-FYJGNVAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide, also known as AMT-130, is a novel therapeutic agent that has gained significant attention in recent years due to its potential in treating various neurological disorders. This compound belongs to the class of small interfering RNAs (siRNAs), which are RNA molecules that can silence specific genes by targeting their messenger RNA (mRNA) transcripts.

作用機序

The mechanism of action of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves the selective targeting of the mutant huntingtin mRNA transcript using siRNA technology. Once administered, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide enters the cells and binds to the mRNA, leading to its degradation and preventing the production of the toxic huntingtin protein. This results in a reduction in the accumulation of protein aggregates and improved neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide have been extensively studied in preclinical models. In addition to reducing the accumulation of protein aggregates, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been shown to improve motor function, reduce neuronal atrophy, and increase the survival of neurons in the brain. These effects are thought to be mediated by the selective silencing of the mutant huntingtin gene.

実験室実験の利点と制限

One of the main advantages of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is its specificity in targeting the mutant huntingtin gene, which reduces the risk of off-target effects. Additionally, the use of siRNA technology allows for the selective targeting of specific genes, making it a powerful tool for studying gene function and disease mechanisms. However, the synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments.

将来の方向性

The potential applications of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide are vast, and there are several future directions that can be explored. One potential area of research is the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide for the treatment of other neurological disorders that are caused by the accumulation of toxic proteins, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of siRNA technology can be expanded to target other disease-causing genes, opening up new avenues for therapeutic development. Finally, further studies are needed to determine the long-term safety and efficacy of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in humans, which will be essential for its eventual clinical translation.
Conclusion
In conclusion, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a promising therapeutic agent that has shown significant potential in treating various neurological disorders. Its specificity in targeting the mutant huntingtin gene, along with its ability to improve motor function and reduce neuronal atrophy, make it a powerful tool for studying disease mechanisms and developing new therapies. While there are still several challenges that need to be addressed, the future looks bright for the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide and the broader field of siRNA therapeutics.

合成法

The synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves several steps, including the preparation of the key intermediate 5-(4-(allyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione, which is then reacted with N-(3,4-dimethylphenyl)acetamide to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

科学的研究の応用

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has shown promising results in preclinical studies for the treatment of Huntington's disease, a genetic disorder that causes progressive degeneration of brain cells. In a study conducted on mice, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide was found to selectively silence the mutant huntingtin gene, which is responsible for the development of Huntington's disease. This led to a significant reduction in the accumulation of toxic protein aggregates and improved motor function in the mice.

特性

製品名

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

分子式

C24H24N2O5S

分子量

452.5 g/mol

IUPAC名

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H24N2O5S/c1-5-10-31-19-9-7-17(12-20(19)30-4)13-21-23(28)26(24(29)32-21)14-22(27)25-18-8-6-15(2)16(3)11-18/h5-9,11-13H,1,10,14H2,2-4H3,(H,25,27)/b21-13+

InChIキー

UFTUYSAEWYPAGJ-FYJGNVAPSA-N

異性体SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。